3,5-Difluoro-4-methylpyridin-2-amine
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Reactions
The compound 3,5-Difluoro-4-methylpyridin-2-amine is a valuable intermediate in chemical synthesis, allowing for the development of various heterocyclic compounds. It participates in reactions to form fused pyridines, ketenimines, or enamines when reacted with specific reactants. For instance, the reaction of perfluoro-2-methylpent-2-ene with aminopyridines results in the formation of naphthyridine or pyridopyrimidine derivatives, highlighting its versatility in synthesizing complex heterocyclic structures (Flowers et al., 1974).
Catalytic Applications
Palladium-catalyzed aminocarbonylation reactions utilize this compound to synthesize N-substituted nicotinamides and related compounds. This process demonstrates the compound's role in forming biologically significant molecules through carbon monoxide insertions, showcasing its utility in medicinal chemistry and organic synthesis (Takács et al., 2007).
Materials Science and Nanotechnology
In the realm of materials science, this compound finds application in the synthesis of fluorescent probes and materials. For example, its structural motifs are key in developing water-soluble BODIPY derivatives, which serve as highly fluorescent probes in aqueous environments. These derivatives, functionalized with aryl iodide or bromide, can be coupled to biomolecules, making them useful in biochemical assays and imaging applications (Li et al., 2008).
Optical and Electronic Materials
This compound-based ligands have been used to synthesize trimetallic arrays that sensitize near-infrared emitting lanthanides. These compounds display metal-to-ligand charge-transfer excitations and can sensitize near-infrared emission from lanthanides, which is beneficial for developing optical materials and sensors (Pope et al., 2005).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological processes .
Mode of Action
It’s likely that the compound interacts with its targets, leading to changes in their function. This could result in alterations to cellular processes and potentially influence disease states .
Biochemical Pathways
Compounds with similar structures have been found to impact a variety of pathways, leading to downstream effects on cellular function .
Pharmacokinetics
These properties would influence the bioavailability of the compound, determining how much of the compound reaches its target sites in the body .
Result of Action
The compound’s interactions with its targets could lead to changes in cellular function, potentially influencing disease states .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,5-Difluoro-4-methylpyridin-2-amine . Factors such as temperature, pH, and the presence of other compounds could impact how the compound interacts with its targets .
Properties
IUPAC Name |
3,5-difluoro-4-methylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2/c1-3-4(7)2-10-6(9)5(3)8/h2H,1H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUFCUWKEZOOCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1F)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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